(4R,4'R,5S,5'S)-2,2'-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
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Overview
Description
(4R,4’R,5S,5’S)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features two oxazole rings connected by a pentane chain, with each oxazole ring substituted by phenyl groups. The stereochemistry of the compound is defined by the (4R,4’R,5S,5’S) configuration, indicating the specific spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R,5S,5’S)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazole Rings: The oxazole rings can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Coupling of Oxazole Rings: The two oxazole rings are then coupled using a pentane-3,3-diyl linker. This step may involve the use of coupling reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R,5S,5’S)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole products.
Substitution: The phenyl groups on the oxazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction may produce dihydrooxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4R,4’R,5S,5’S)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) can be used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure products.
Biology
Medicine
In medicine, this compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry
In the industrial sector, (4R,4’R,5S,5’S)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4R,4’R,5S,5’S)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to DNA or RNA, or interaction with cell membranes.
Comparison with Similar Compounds
Similar Compounds
(4R,4’R,5S,5’S)-2,2’-(Butane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole): Similar structure with a butane linker instead of pentane.
(4R,4’R,5S,5’S)-2,2’-(Hexane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole): Similar structure with a hexane linker instead of pentane.
Uniqueness
The uniqueness of (4R,4’R,5S,5’S)-2,2’-(Pentane-3,3-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) lies in its specific stereochemistry and the length of the pentane linker, which can influence its chemical reactivity and biological activity compared to similar compounds with different linkers.
Properties
IUPAC Name |
(4R,5S)-2-[3-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N2O2/c1-3-35(4-2,33-36-29(25-17-9-5-10-18-25)31(38-33)27-21-13-7-14-22-27)34-37-30(26-19-11-6-12-20-26)32(39-34)28-23-15-8-16-24-28/h5-24,29-32H,3-4H2,1-2H3/t29-,30-,31+,32+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPKGELVQQVIOF-ZRTHHSRSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(C1=N[C@@H]([C@@H](O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@@H]([C@@H](O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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